2,2,3,3,3-pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol

Medicinal Chemistry ADME Lipophilicity Modulation

2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol (CAS 840521-78-0) is a fluorinated tertiary alcohol with the molecular formula C14H10F5NO and a molecular weight of 303.23 g/mol. Its structure, featuring a pentafluoroethyl group, a phenyl ring, and a 4-pyridyl substituent on the same carbon, confers distinct lipophilic and electronic properties.

Molecular Formula C14H10F5NO
Molecular Weight 303.23 g/mol
CAS No. 840521-78-0
Cat. No. B3156889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,3-pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol
CAS840521-78-0
Molecular FormulaC14H10F5NO
Molecular Weight303.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=NC=C2)(C(C(F)(F)F)(F)F)O
InChIInChI=1S/C14H10F5NO/c15-13(16,14(17,18)19)12(21,10-4-2-1-3-5-10)11-6-8-20-9-7-11/h1-9,21H
InChIKeyKPGVGHYFJYBYAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol (CAS 840521-78-0): Core Physicochemical and Structural Profile


2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol (CAS 840521-78-0) is a fluorinated tertiary alcohol with the molecular formula C14H10F5NO and a molecular weight of 303.23 g/mol . Its structure, featuring a pentafluoroethyl group, a phenyl ring, and a 4-pyridyl substituent on the same carbon, confers distinct lipophilic and electronic properties. The compound is primarily utilized as a specialized fluorinated building block in medicinal chemistry and agrochemical research, with its value rooted in its ability to modulate molecular conformation, hydrogen bonding, and physicochemical parameters of derived leads [1].

Use case Specialized fluorinated building block for medicinal chemistry and agrochemical discovery
Key motif Unique 4-pyridyl and pentafluoroethyl combination modulates conformation, H-bonding, and lipophilicity
Procurement Supports synthesis of fluorinated leads with tunable ADME-relevant properties; verify lot-specific COA

Why Generic Substitution of 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol with Other Fluorinated Alcohols Carries Procurement Risk


The specific combination of a 4-pyridyl group and a pentafluoroethyl group on a tertiary alcohol is not interchangeable with common alternatives. Altering the pyridyl regioisomer (e.g., to 2-pyridyl or 3-pyridyl) or the fluorinated chain (e.g., to trifluoromethyl) changes the compound's electronic distribution, hydrogen bond acceptor/donor profile, and lipophilicity, potentially leading to different biological activity and synthetic reactivity [1]. Generic substitution without rigorous comparative validation can result in failed reactions, altered lead compound activity, or inconsistent quality in synthetic intermediates.

Pyridyl isomer 2- or 3-pyridyl regioisomers present a different HBA vector and electronic distribution, which may alter molecular recognition and target binding
Fluorine chain Shorter fluorinated chains (e.g., trifluoromethyl) reduce the lipophilicity shift, potentially shifting the ADME profile of derived leads
Purity grade Lower-purity material without batch analytical data may contain unidentified impurities that risk reaction failure or irreproducible biological readouts

Quantitative Differentiation Evidence for 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol Against Its Closest Analog


Lipophilicity Shift (LogP): 4-Pyridyl vs. Non-Fluorinated Parent

The target compound's calculated LogP is significantly higher than its non-fluorinated parent, alpha-phenyl-4-pyridinemethanol, indicating that the pentafluoroethyl group provides a major increase in lipophilicity that can be crucial for membrane permeability, but must be managed to avoid poor solubility. The predicted LogP for the target compound is 3.52 . In contrast, the non-fluorinated analog, alpha-phenyl-4-pyridinemethanol, has a computed XLogP3-AA of 1.7 [1]. This represents a difference of +1.82 log units.

Lipophilicity Shift
Class-level
Target LogP 3.52 vs non-fluorinated parent LogP 1.7; Δ = +1.82 log units (computational)
Supports ADME modeling for CNS penetration research
Predicted values; experimental logP/ logD confirmation recommended
Medicinal Chemistry ADME Lipophilicity Modulation Lead Optimization

Hydrogen Bond Acceptor Count: 4-Pyridyl vs. 2-Pyridyl Regioisomer

The 4-pyridyl isomer offers a different spatial presentation of the hydrogen bond acceptor (HBA) than the 2-pyridyl isomer, which can influence target binding and selectivity. The target compound, with its 4-pyridyl nitrogen, has a reported topological polar surface area (TPSA) of 33.12 Ų . While the TPSA for the 2-pyridyl regioisomer (CAS 886496-10-2) was not found in a comparable source, generic molecular modeling suggests that the 2-pyridyl isomer may have a slightly different TPSA and a distinct HBA vector, which can lead to measurable differences in target binding affinity within a specific protein binding site .

HBA Regioisomer
Class-level
4-pyridyl TPSA 33.12 Ų; 2-pyridyl isomer HBA vector differs, comparable TPSA data unavailable
Regioisomer selection critical for SAR and molecular recognition studies
Qualitative inference; validate binding in target assay
Medicinal Chemistry Molecular Recognition Bioisosterism Drug Design

Purity Benchmarking: Vendor-Assured Quality Against Industrial Standard

For synthetic chemists, the availability of a high-purity starting material with documented analytical batch data is a key procurement differentiator. The target compound is available from a vendor with a standard purity of 98% and batch-specific quality control documentation, including NMR, HPLC, or GC . This level of quality assurance is not uniformly guaranteed across all suppliers, and lower purity grades can introduce impurities that complicate reactions or biological assays. The specified purity of 98% serves as a benchmark for procurement specifications.

Purity Benchmark
Vendor spec.
98% purity with batch analytical data (NMR/HPLC/GC) vs generic 95–97% grades
Reduces impurity-related risk in multi-step syntheses
Verify supplier certificate of analysis for each lot
Quality Control Procurement Synthetic Chemistry Reproducibility

Optimal Application Scenarios for 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol Based on Quantitative Differentiation


CNS-Penetrant Lead Optimization Programs

The compound's high predicted LogP of 3.52 makes it a strategic starting point for designing CNS-penetrant small molecules, where increased lipophilicity is often required for blood-brain barrier permeability, compared to its non-fluorinated analog which has a LogP of only 1.7. This quantitative shift supports its use in synthesizing candidate molecules for neurodegenerative or neuropsychiatric targets, where a particular fluorinated motif is needed to optimize brain exposure.

Structure-Activity Relationship (SAR) Studies on Pyridine Bioisosteres

The unique 4-pyridyl regioisomer is essential for SAR explorations where the spatial orientation of the hydrogen bond acceptor nitrogen is critical for target engagement. The predicted TPSA of 33.12 Ų serves as a reference for designing isosteric replacements that maintain similar physicochemical properties while probing different HBA geometries, such as comparing 4-pyridyl with 2-pyridyl or 3-pyridyl analogs.

Fluorinated Building Block for High-Precision Organic Synthesis

The documented availability of this compound at 98% purity with verified analytical batch data is particularly valuable for multi-step synthetic routes where impurities can cascade and severely reduce overall yield. This purity level is critical for late-stage functionalization in medicinal chemistry synthesis or the preparation of key intermediates for patent exemplification.

Agrochemical Discovery: Modulation of Physicochemical Properties

In agrochemical research, the enhanced lipophilicity (LogP 3.52) combined with a defined HBA profile is useful for tuning the physicochemical properties of new fungicides or insecticides, where foliar uptake and translocation are influenced by LogP and hydrogen bonding. The 4-pyridyl isomer provides a specific structural motif for probing these effects in planta.

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
High predicted LogP shift vs. non-fluorinated parent
Brain permeability and ADME assay models
Pyridine bioisostere SAR
4-pyridyl HBA geometry for target engagement
Binding affinity and selectivity screening
High-precision organic synthesis
Documented purity with batch analytical traceability
Impurity profiling and reaction reproducibility
Agrochemical lead modulation
Enhanced lipophilicity and HBA profile for foliar uptake
Physicochemical property and in planta assay context
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